molecular formula C4H9N5O5S B1660536 4,5,6-Triaminopyrimidin-2(1h)-one sulfate(1:1) CAS No. 78270-92-5

4,5,6-Triaminopyrimidin-2(1h)-one sulfate(1:1)

Cat. No. B1660536
CAS RN: 78270-92-5
M. Wt: 239.21 g/mol
InChI Key: AXXYYKHTSANFOE-UHFFFAOYSA-N
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Description

4,5,6-Triaminopyrimidin-2(1H)-one sulfate(1:1), also known as Triapine, is a small molecule drug that has shown potential in the treatment of cancer. This compound was first synthesized in the 1960s, and since then, it has been the subject of extensive research due to its unique chemical structure and promising anticancer properties.

Mechanism of Action

The mechanism of action of 4,5,6-Triaminopyrimidin-2(1h)-one sulfate(1:1) is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase (RNR), an enzyme that is essential for DNA synthesis and repair. By inhibiting RNR, 4,5,6-Triaminopyrimidin-2(1h)-one sulfate(1:1) disrupts the production of new DNA in cancer cells, leading to cell death. In addition, 4,5,6-Triaminopyrimidin-2(1h)-one sulfate(1:1) has been shown to induce oxidative stress and DNA damage, further contributing to its anticancer effects.
Biochemical and Physiological Effects:
4,5,6-Triaminopyrimidin-2(1h)-one sulfate(1:1) has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of RNR, 4,5,6-Triaminopyrimidin-2(1h)-one sulfate(1:1) has been found to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). 4,5,6-Triaminopyrimidin-2(1h)-one sulfate(1:1) has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its anticancer properties.

Advantages and Limitations for Lab Experiments

One advantage of 4,5,6-Triaminopyrimidin-2(1h)-one sulfate(1:1) is its broad-spectrum activity against a wide range of cancer cell lines. In addition, 4,5,6-Triaminopyrimidin-2(1h)-one sulfate(1:1) has been found to be effective in combination with other chemotherapy drugs and radiation therapy, making it a promising candidate for combination therapy. However, 4,5,6-Triaminopyrimidin-2(1h)-one sulfate(1:1) has also been found to have some limitations in lab experiments, including poor solubility and stability, as well as toxicity at high doses.

Future Directions

There are several future directions for research on 4,5,6-Triaminopyrimidin-2(1h)-one sulfate(1:1). One area of interest is the development of more stable and soluble formulations of 4,5,6-Triaminopyrimidin-2(1h)-one sulfate(1:1), which would improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 4,5,6-Triaminopyrimidin-2(1h)-one sulfate(1:1) treatment. Finally, there is ongoing research into the use of 4,5,6-Triaminopyrimidin-2(1h)-one sulfate(1:1) in combination with other drugs and therapies, with the goal of improving outcomes for cancer patients.

Scientific Research Applications

4,5,6-Triaminopyrimidin-2(1h)-one sulfate(1:1) has been extensively studied for its anticancer properties. It has been shown to have potent antiproliferative effects on a wide range of cancer cell lines, including ovarian, lung, breast, and prostate cancer. In addition, 4,5,6-Triaminopyrimidin-2(1h)-one sulfate(1:1) has been found to sensitize cancer cells to radiation therapy and other chemotherapeutic agents, making it a promising candidate for combination therapy.

properties

IUPAC Name

sulfuric acid;4,5,6-triamino-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O.H2O4S/c5-1-2(6)8-4(10)9-3(1)7;1-5(2,3)4/h5H2,(H5,6,7,8,9,10);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXYYKHTSANFOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)N=C1N)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301349
Record name 4,5,6-triaminopyrimidin-2(1h)-one sulfate(1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sulfuric acid;4,5,6-triamino-1H-pyrimidin-2-one

CAS RN

78270-92-5
Record name NSC142556
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142556
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5,6-triaminopyrimidin-2(1h)-one sulfate(1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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